molecular formula C14H22N2O3 B2425036 3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid CAS No. 331424-97-6

3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid

Cat. No.: B2425036
CAS No.: 331424-97-6
M. Wt: 266.341
InChI Key: UJWFYGNCEKEHLS-UHFFFAOYSA-N
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Description

3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[33113,7]dec-2-yl)-propionic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the propionic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler cyclic hydrocarbon with different reactivity and applications.

    Cyclopentane: Another cyclic hydrocarbon with distinct properties.

    Cyclooctane: A larger ring structure with unique chemical behavior.

Uniqueness

3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[33113,7]dec-2-yl)-propionic acid stands out due to its tricyclic structure and the presence of multiple functional groups

Properties

IUPAC Name

3-(2,5,7-trimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-12-6-15-8-13(2,11(12)19)9-16(7-12)14(15,3)5-4-10(17)18/h4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWFYGNCEKEHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3(C)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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